molecular formula C6H9N3O B3377799 (4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanol CAS No. 135207-05-5

(4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanol

Cat. No. B3377799
CAS RN: 135207-05-5
M. Wt: 139.16 g/mol
InChI Key: AUPIIEIFXFMMEN-UHFFFAOYSA-N
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Description

1,2,4-Triazoles are a class of organic compounds that contain a five-membered ring with three nitrogen atoms and two carbon atoms . They are known for their diverse biological activities and are used in medicinal chemistry as antimicrobial, antifungal, and anticancer agents .


Synthesis Analysis

1,2,4-Triazoles can be synthesized from various precursors. For example, Methyl-1H-1,2,4-triazole-3-carboxylate can be synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazoles consists of a five-membered ring with three nitrogen atoms and two carbon atoms . The exact structure of “(4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanol” would include a cyclopropyl group and a methanol group attached to the triazole ring.


Chemical Reactions Analysis

The chemical reactions of 1,2,4-triazoles can vary depending on the substituents attached to the ring. For instance, the reaction of ester ethoxycarbonylhydrazones with primary amines can yield 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazoles can vary depending on the substituents attached to the ring. For instance, the compound “(4-cyclopropyl-5-methyl-4H-1,2,4-triazol-3-yl)methanol” has a molecular weight of 153.18 .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,2,4-triazoles in biological systems often involves interactions with biological receptors due to their dipole character, hydrogen bonding capacity, rigidity, and solubility .

Safety and Hazards

The safety and hazards of 1,2,4-triazoles can vary depending on the specific compound. Some 1,2,4-triazoles are used as pharmaceuticals and have been tested for safety in humans .

Future Directions

The future research directions in the field of 1,2,4-triazoles include the development of new synthetic methods, the discovery of new biological activities, and the design of novel drug candidates .

properties

IUPAC Name

(4-cyclopropyl-1,2,4-triazol-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c10-3-6-8-7-4-9(6)5-1-2-5/h4-5,10H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUPIIEIFXFMMEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=NN=C2CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001266061
Record name 4-Cyclopropyl-4H-1,2,4-triazole-3-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001266061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanol

CAS RN

135207-05-5
Record name 4-Cyclopropyl-4H-1,2,4-triazole-3-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=135207-05-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Cyclopropyl-4H-1,2,4-triazole-3-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001266061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a methanol (50 ml) solution of glycolic acid hydrazide (5.0 g) was added cyclopropyl isothiocyanate (5.5 g) at 20° C. The mixture was stirred for one hour, to which was then added water (30 ml) at 0° C. To the resultant mixture was added dropwise a 5N aqueous solution of NaOH (11 ml), the temperature of which was raised to 20° C., followed by stirring for 3 hours. The reaction mixture was concentrated under reduced pressure to make its volume about 10 ml. The concentrate was diluted with ethanol (100 ml), to which was added dropwise a 5N aqueous solution of HCl (11 ml) under ice-cooling. Insoluble substances were filtered off, and the filtrate was concentrated to dryness under reduced pressure to give crude crystals (6.4 g) of 4-cyclopropyl-5-hydroxymethyl-3-mercapto-4H-1,2,4-triazole. This compound (3.0 g) was added to a mixture of concentrated nitric acid (d=1.38) (4.6 ml), water (12 ml) and sodium nitrite (10 mg) at 60° C. Then, concentrated nitric acid (1.0 ml) was added. When a portion of nitric acid was contacted with small amount of a triazole compound on the inside wall of the reaction vessel, the reaction started and the reaction temperature reached 90° C.~100° C., then the reaction was completed. The reaction mixture was cooled with ice, neutralized with an aqueous solution of NaOH, and concentrated under reduced pressure. The concentrate was subjected to a silica gel chromatography (3×10 cm), eluting with methanol-dichloromethane (1:4). The desired fraction was concentrated to give 4-cyclopropyl-3-hydroxymethyl-4H-1,2,4-triazole (2.0 g). This product (1.0 g) was added to thionyl chloride (10 ml) at 0° C., which was refluxed for 20 minutes. The mixture was cooled, then excess volume of thionyl chloride was distilled off under reduced pressure. To the residue was added diethyl ether, and the resulting powder was collected by filtration. This product was recrystallized from a mixture of ethanol and ethyl acetate to give 4-cyclopropyl-3-chloromethyl-1,2,4-triazole hydrochloride (1.34 g).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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